molecular formula C45H55N3O12 B15294619 Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- CAS No. 13292-38-1

Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-

Cat. No.: B15294619
CAS No.: 13292-38-1
M. Wt: 829.9 g/mol
InChI Key: RTWBQHLEWMZULD-KRAPNDRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is a derivative of the rifamycin family, which are antibiotics produced by the bacterium Amycolatopsis mediterranei. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- involves the modification of the rifamycin core structure. The process typically includes the reaction of rifamycin with 2-methyl-2-phenylhydrazine under controlled conditions to form the hydrazono derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of new antibiotics.

    Biology: Studied for its effects on bacterial RNA polymerase.

    Medicine: Investigated for its potential in treating resistant bacterial infections.

    Industry: Utilized in the development of new antibacterial agents.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication. The molecular targets include the beta subunit of the RNA polymerase enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is unique due to its specific hydrazono modification, which enhances its antibacterial activity and broadens its spectrum of action compared to other rifamycin derivatives .

Properties

CAS No.

13292-38-1

Molecular Formula

C45H55N3O12

Molecular Weight

829.9 g/mol

IUPAC Name

[(9E,19E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H55N3O12/c1-22-15-14-16-23(2)44(56)47-35-30(21-46-48(9)29-17-12-11-13-18-29)39(53)32-33(40(35)54)38(52)27(6)42-34(32)43(55)45(8,60-42)58-20-19-31(57-10)24(3)41(59-28(7)49)26(5)37(51)25(4)36(22)50/h11-22,24-26,31,36-37,41,50-54H,1-10H3,(H,47,56)/b15-14+,20-19+,23-16?,46-21+

InChI Key

RTWBQHLEWMZULD-KRAPNDRXSA-N

Isomeric SMILES

CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N(C)C5=CC=CC=C5)C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN(C)C5=CC=CC=C5)C

Origin of Product

United States

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